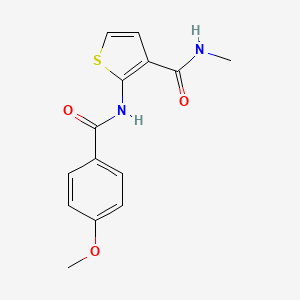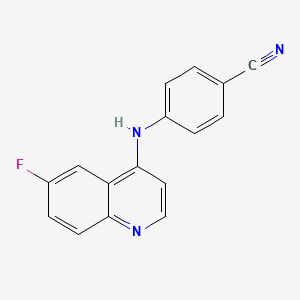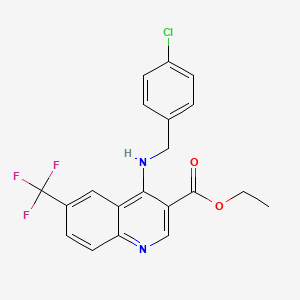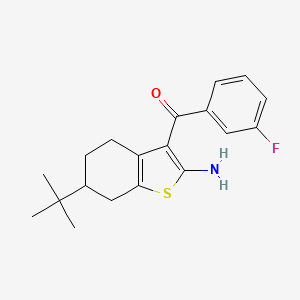![molecular formula C15H23N3O2 B2853436 N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide CAS No. 886900-52-3](/img/structure/B2853436.png)
N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” is a compound that contains an oxamide group (a type of amide), a dimethylamino group, and a dimethylphenyl group . The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The presence of the oxamide group could potentially result in hydrogen bonding, which could influence the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that “N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” could undergo would likely be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis, while the dimethylamino group could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[3-(dimethylamino)propyl]-N’-(2,5-dimethylphenyl)oxamide” would be influenced by its functional groups. For example, the presence of the amide group could potentially make the compound polar, which would influence its solubility in different solvents .作用機序
DPA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting the activity of COX-2, DPA reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
DPA has been found to have various biochemical and physiological effects. DPA has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). DPA has also been found to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
実験室実験の利点と制限
One of the significant advantages of DPA is its non-narcotic and non-addictive nature, which makes it a safe compound for use in scientific research. DPA is also relatively easy to synthesize and purify, which makes it a cost-effective compound for use in laboratory experiments. However, one of the limitations of DPA is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are various future directions for research on DPA. One of the potential future directions is the development of DPA-based drugs for the treatment of various diseases such as arthritis and cancer. Another potential future direction is the exploration of the potential applications of DPA in the field of agriculture, such as its use as a pesticide or herbicide. Further research is also needed to explore the potential side effects and toxicity of DPA in vivo.
In conclusion, DPA is a promising compound for scientific research due to its various pharmacological properties. DPA has potential applications in the field of medicine, biotechnology, and agriculture. Further research is needed to explore the full potential of DPA and its applications.
合成法
The synthesis of DPA involves the reaction of 2,5-dimethylphenyl isocyanate with N,N-dimethylpropane-1,3-diamine in the presence of a catalyst. The reaction results in the formation of DPA, which can be purified through various methods such as recrystallization or chromatography.
科学的研究の応用
DPA has been found to have various applications in scientific research. One of the most significant applications of DPA is in the field of medicine. DPA has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease. DPA has also been found to exhibit antitumor properties, which make it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-7-12(2)13(10-11)17-15(20)14(19)16-8-5-9-18(3)4/h6-7,10H,5,8-9H2,1-4H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWDUUFPHDWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2853357.png)
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2853360.png)

![N-(3-chlorophenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2853363.png)
![2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2853364.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-3-methoxybenzenesulfonamide](/img/structure/B2853365.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2853367.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)

![1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B2853376.png)